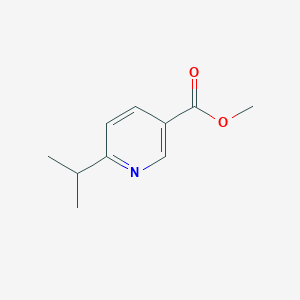

Methyl 6-isopropylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-propan-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPDOIWRTJTAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties, Synthesis, and Pharmaceutical Applications of Methyl 6-isopropylnicotinate

Executive Summary

Methyl 6-isopropylnicotinate (CAS: 84625-02-5) is a highly versatile pyridine-based building block utilized extensively in modern medicinal chemistry[1]. Featuring an electron-withdrawing methyl ester and an electron-donating, sterically bulky isopropyl group, this scaffold is engineered for stability and functionalization. It serves as a critical intermediate in the synthesis of neurotherapeutics—specifically Miro2 reducers for neurodegenerative diseases—and T-type calcium channel antagonists[2][3]. This whitepaper provides a comprehensive technical guide to its chemical properties, validated synthetic workflows, and downstream applications.

Chemical Identity & Structural Logic

The strategic placement of functional groups on the pyridine ring of Methyl 6-isopropylnicotinate dictates its utility in drug discovery:

-

C6-Isopropyl Group: In medicinal chemistry, the C6 position of a pyridine ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The bulky isopropyl group provides steric shielding, thereby improving the metabolic half-life of downstream drug candidates[2]. Furthermore, it increases lipophilicity (LogP), a mandatory requirement for crossing the blood-brain barrier (BBB) in central nervous system (CNS) therapeutics[2].

-

C3-Methyl Ester: This moiety acts as a chemoselective electrophilic handle. It remains stable under catalytic hydrogenation but can be readily reduced to an alcohol or hydrolyzed to a carboxylic acid for subsequent amidation or cross-coupling[3][4].

Quantitative Chemical Properties

| Property | Value / Description |

| Chemical Name | Methyl 6-isopropylnicotinate |

| CAS Registry Number | 84625-02-5[1] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| Molecular Weight | 179.22 g/mol [1] |

| Physical State | Colorless oil (at standard temperature and pressure)[2] |

| Typical Purity | >98% (Commercial Specification)[1] |

Experimental Methodologies: Synthesis & Derivatization

The following protocols outline the synthesis of Methyl 6-isopropylnicotinate and its downstream reduction. These workflows are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity.

Protocol 1: Catalytic Hydrogenation to Methyl 6-isopropylnicotinate

Objective: Chemoselective reduction of the isopropenyl double bond without reducing the pyridine ring or the ester moiety[2][3].

Reagents:

-

Methyl 6-(prop-1-en-2-yl)nicotinate (2.5 g)

-

10% Palladium on Carbon (Pd/C) (1.46 mL equivalent/mass)

-

Anhydrous Methanol (MeOH) (20 mL)

-

Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Solvation: Dissolve 2.5 g of the precursor in 20 mL of MeOH. Causality: Methanol is chosen as a polar protic solvent because it stabilizes the transition state of the hydrogenation process and provides excellent solubility for both the substrate and H₂ gas.

-

Catalyst Addition: Purge the reaction flask with Argon. Carefully add 10% Pd/C. Causality: Adding dry Pd/C in the presence of methanol vapors and oxygen can cause ignition; an inert atmosphere ensures safety.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or 1 atm pressure manifold). Stir vigorously at room temperature for 2 hours[2].

-

In-Process Monitoring (Self-Validation): Sample the reaction and analyze via LC/MS. The reaction is deemed complete when the precursor mass ([M+H]⁺ = 178) is fully consumed and replaced by the target mass ([M+H]⁺ = 180)[2].

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH to ensure complete product recovery.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography to yield Methyl 6-isopropylnicotinate (approx. 2.0 g) as a colorless oil[2].

Protocol 2: Hydride Reduction to (6-isopropylpyridin-3-yl)methanol

Objective: Conversion of the C3-ester to a primary alcohol to create a nucleophilic handle for downstream etherification or halogenation[2][4].

Reagents:

-

Methyl 6-isopropylnicotinate (1.5 g)

-

Lithium Aluminum Hydride (LiAlH₄) (0.95 g)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.5 g of the ester in 10 mL of anhydrous THF and chill to 0°C in an ice bath. Causality: THF strongly coordinates the lithium ion, enhancing the reactivity of the hydride. Anhydrous conditions are critical as LiAlH₄ reacts violently with moisture.

-

Reduction: Add 0.95 g of LiAlH₄ portion-wise to control the exothermic release of hydrogen gas[2].

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours[2]. Monitor via TLC or LC/MS until the ester is consumed.

-

Quenching (Fieser Method): To validate safety and yield, quench the reaction using the Fieser method: For every

grams of LiAlH₄, sequentially add -

Extraction & Purification: Filter the salts, extract the aqueous layer twice with Ethyl Acetate (EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via column chromatography (Petroleum Ether : Ethyl Acetate = 1:1) to isolate the target alcohol[2].

Synthetic workflow from precursor to methyl 6-isopropylnicotinate and downstream derivatives.

Pharmacological Significance & Application

Methyl 6-isopropylnicotinate is not an end-product but a highly optimized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

-

Miro2 Reducers for Neurodegenerative Diseases: Mitochondrial dynamics (fusion, fission, and transport) are often impaired in neurodegenerative conditions like Alzheimer's and Parkinson's diseases[2]. Miro2 is a mitochondrial Rho GTPase that regulates mitochondrial transport along microtubules. Derivatizing Methyl 6-isopropylnicotinate yields potent Miro2 reducers, which help restore mitochondrial quality control and promote mitophagy (the degradation of defective mitochondria) in neuronal axons[2].

-

T-type Calcium Channel Antagonists: The exact same core scaffold is utilized to synthesize T-type calcium channel antagonists[3]. These channels are low-voltage activated and play a critical role in regulating neuronal excitability. Antagonists derived from this pyridine building block are investigated for their efficacy in treating neuropathic pain and epilepsy[3].

Pharmacological applications of methyl 6-isopropylnicotinate in drug discovery.

Analytical Characterization Data

To ensure the structural integrity of the synthesized Methyl 6-isopropylnicotinate, ¹H NMR spectroscopy is employed. The following table summarizes the validated chemical shifts, which confirm the successful reduction of the isopropenyl group to an isopropyl group while leaving the pyridine ring intact[2][3].

¹H NMR (400 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |

| C2-H | 9.01 | Doublet (d) | 2.1 | 1H | Pyridine aromatic proton (ortho to N, highly deshielded) |

| C4-H | 8.29 | Doublet of doublets (dd) | 8.2, 2.1 | 1H | Pyridine aromatic proton |

| C5-H | 7.44 | Doublet (d) | 8.2 | 1H | Pyridine aromatic proton (ortho to isopropyl group) |

| O-CH₃ | 3.93 | Singlet (s) | - | 3H | Methyl ester protons |

| CH | 3.13 | Multiplet (m) | - | 1H | Isopropyl methine proton |

| CH₃ | 1.32 | Doublet (d) | 6.9 | 6H | Isopropyl methyl protons |

References

- World Intellectual Property Organization.Methods of lowering miro2 to treat neurodegenerative diseases (WO2024081653A2). Source: Google Patents.

- World Intellectual Property Organization.T-type calcium channel antagonists and uses thereof (WO2022216386A2). Source: Google Patents.

-

MolAid Chemical Database. (6-isopropyl-3-pyridyl)methanol | 107756-02-5. Source: MolAid. URL: [Link]

Sources

- 1. 84625-02-5|Methyl 6-isopropylnicotinate|BLD Pharm [bldpharm.com]

- 2. WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases - Google Patents [patents.google.com]

- 3. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]

- 4. (6-异丙基-3-吡啶基)甲醇 - CAS号 107756-02-5 - 摩熵化学 [molaid.com]

Methyl 6-isopropylnicotinate CAS number and molecular weight

Executive Summary

Methyl 6-isopropylnicotinate (CAS 84625-02-5 ) is a specialized pyridine building block used primarily in the synthesis of pharmaceutical agents, including T-type calcium channel antagonists and modulators of mitochondrial Rho GTPase 2 (Miro2).[1] Distinguished by the steric bulk and lipophilicity of the isopropyl group at the C6 position, this ester serves as a critical intermediate for introducing metabolic stability and hydrophobic interactions into drug scaffolds.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and spectral characterization, serving as a definitive reference for medicinal chemists and process engineers.

Chemical Identity & Specifications

Core Identifiers

The compound is frequently confused with Isopropyl nicotinate (CAS 553-60-6), which is the isopropyl ester of nicotinic acid.[2][3][4][5] Methyl 6-isopropylnicotinate is the methyl ester of 6-isopropylnicotinic acid.

| Parameter | Specification |

| Chemical Name | Methyl 6-isopropylnicotinate |

| IUPAC Name | Methyl 6-(propan-2-yl)pyridine-3-carboxylate |

| CAS Number | 84625-02-5 |

| Molecular Weight | 179.22 g/mol |

| Molecular Formula | C₁₀H₁₃NO₂ |

| SMILES | COC(=O)C1=CN=C(C(C)C)C=C1 |

| InChI Key | Computed from structure |

| Appearance | Colorless oil [1, 2] |

Structural Distinction

The following diagram illustrates the specific substitution pattern that differentiates this compound from common isomers.

Figure 1: Structural assembly of Methyl 6-isopropylnicotinate, highlighting the specific regiochemistry essential for its biological activity.

Validated Synthesis Protocol

Primary Synthetic Route: Hydrogenation

The most robust industrial route involves the hydrogenation of the alkene precursor, Methyl 6-(prop-1-en-2-yl)nicotinate. This method offers high atom economy and clean conversion.

Reaction Scheme:

-

Precursor: Methyl 6-(prop-1-en-2-yl)nicotinate

-

Reagent: Hydrogen gas (

), 10% Palladium on Carbon (Pd/C) -

Solvent: Methanol (MeOH)

-

Conditions: Room temperature, 2 hours

Figure 2: Catalytic hydrogenation pathway for the synthesis of Methyl 6-isopropylnicotinate.

Step-by-Step Methodology

Derived from Patent WO2024081653A2 [1]

-

Preparation: Dissolve Methyl 6-(prop-1-en-2-yl)nicotinate (2.5 g) in Methanol (20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.46 mL equivalent suspension or weight basis). Note: Pd/C is pyrophoric; handle under inert atmosphere.

-

Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient) for 2 hours.

-

Monitoring: Monitor reaction progress via LC/MS until the starting material is consumed.

-

Work-up: Filter the reaction mixture (e.g., through Celite) to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify the residue via column chromatography (silica gel) to yield Methyl 6-isopropylnicotinate as a colorless oil (approx. 2.0 g yield).[6][7]

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using Nuclear Magnetic Resonance (NMR). The following data represents the standard spectral fingerprint for CAS 84625-02-5 in Methanol-

H-NMR Data (400 MHz, CD OD)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 9.01 | Doublet ( | 1H | C2-H | Aromatic proton adjacent to Nitrogen (deshielded) |

| 8.29 | Doublet of Doublets ( | 1H | C4-H | Aromatic proton ortho to ester |

| 7.44 | Doublet ( | 1H | C5-H | Aromatic proton adjacent to isopropyl group |

| 3.93 | Singlet | 3H | -OCH | Methyl ester protons |

| 3.13 | Multiplet | 1H | -CH(CH | Methine proton of isopropyl group |

| 1.32 | Doublet ( | 6H | -CH(CH | Methyl protons of isopropyl group |

Data Source: Vertex Pharmaceuticals Patent WO2024081653A2 [1]

Applications in Drug Discovery

Methyl 6-isopropylnicotinate is not merely a solvent or simple reagent; it is a scaffold modifier .

Pharmacophore Optimization

In medicinal chemistry, the 6-isopropyl group serves two specific functions compared to a standard 6-methyl group:

-

Increased Lipophilicity: Enhances membrane permeability and alters the LogP of the final drug candidate.

-

Metabolic Stability: The branched isopropyl group can sterically hinder metabolic oxidation at the alpha-position relative to a straight-chain alkyl.

Target Systems

-

T-Type Calcium Channel Antagonists: Used as a core intermediate to synthesize pyridine-based inhibitors for treating epilepsy and pain disorders [2].

-

Miro2 Reducers: Employed in the synthesis of compounds that lower Mitochondrial Rho GTPase 2 levels, a novel pathway for treating neurodegenerative diseases like Parkinson's and ALS [1].

References

-

Vertex Pharmaceuticals Inc. (2024). Methods of lowering Miro2 to treat neurodegenerative diseases. WO2024081653A2.

-

Merck Sharp & Dohme LLC. (2022). T-type calcium channel antagonists and uses thereof. WO2022216386A2.

-

BLD Pharm. (n.d.). Product Detail: Methyl 6-isopropylnicotinate. Retrieved March 4, 2026.

Sources

- 1. 5470-70-2|Methyl 6-methylnicotinate|BLD Pharm [bldpharm.com]

- 2. ISOPROPYL NICOTINATE | 553-60-6 [chemicalbook.com]

- 3. Isopropyl nicotinate (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Isopropyl nicotinate [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]

- 7. WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases - Google Patents [patents.google.com]

Solubility Profile of Methyl 6-isopropylnicotinate: A Theoretical and Practical Guide to Solvent System Selection and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-isopropylnicotinate is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and developing stable formulations. This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 6-isopropylnicotinate. While specific quantitative solubility data for this compound is not widely published, this document leverages structural analysis, theoretical principles such as "like dissolves like" and Hansen Solubility Parameters, and data from analogous compounds to build a predictive model for its solubility behavior. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method, coupled with robust analytical quantification.

Introduction and Physicochemical Analysis

The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical and biological systems. For an API intermediate like methyl 6-isopropylnicotinate, selecting an appropriate solvent is crucial for maximizing reaction yields, ensuring purity, and enabling effective downstream processing.

1.1. Molecular Structure Analysis

The solubility characteristics of methyl 6-isopropylnicotinate are dictated by the interplay of its three primary structural components:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and imparts polarity to the molecule.

-

Methyl Ester Group (-COOCH₃): This functional group is polar and contains electronegative oxygen atoms that can act as hydrogen bond acceptors.

-

Isopropyl Group (-CH(CH₃)₂): A non-polar, branched alkyl group that increases the molecule's lipophilicity and steric bulk.

The presence of both polar (pyridine, ester) and non-polar (isopropyl) moieties suggests that methyl 6-isopropylnicotinate is an amphiphilic molecule with a balanced solubility profile, likely showing good solubility in a range of semi-polar organic solvents. The isopropyl group, being more lipophilic than the simple methyl group found in its analogue methyl 6-methylnicotinate, is expected to enhance solubility in less polar solvents and decrease solubility in highly polar solvents like water.

1.2. Predicted Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

| Polarity | Moderately Polar | Combination of a polar pyridine ring and ester group with a non-polar isopropyl substituent. |

| Hydrogen Bonding | Acceptor Only | The pyridine nitrogen and ester oxygens can accept hydrogen bonds from protic solvents. There are no acidic protons to act as donors. |

| Octanol-Water Partition Coefficient (LogP) | Moderately Lipophilic | The presence of the isopropyl and methyl groups contributes to its lipophilicity. The LogP is expected to be higher than that of methyl nicotinate (LogP ≈ 1.6)[1][2]. |

Theoretical Principles of Solubility and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction[3]. This means solvents that share similar polarity and intermolecular force characteristics with a solute are most likely to dissolve it effectively.

2.1. Solvent-Solute Interactions

The dissolution of methyl 6-isopropylnicotinate in a given solvent is governed by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): Strong dissolution is anticipated. These solvents can engage in dipole-dipole interactions with the pyridine and ester groups and, crucially, can act as hydrogen bond donors to the pyridine nitrogen and ester oxygens.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Good solubility is expected. These solvents possess significant dipole moments that can interact favorably with the polar regions of the solute. While they cannot donate hydrogen bonds, their ability to accept them is less relevant here.

-

In Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): Moderate to low solubility is predicted. The non-polar isopropyl group will favor interaction with these solvents via van der Waals forces. However, the energy required to break the dipole-dipole interactions between the polar heads of the solute molecules may not be sufficiently compensated. Solubility is expected to be greater than that of less lipophilic analogues like methyl nicotinate.

-

In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents have a moderate polarity and are highly polarizable, allowing for effective interaction with both the polar and non-polar parts of the molecule.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[4]. The principle states that substances with similar HSP values are likely to be miscible.

A solvent is considered a "good" solvent for a solute if the "distance" (Ra) between their HSP coordinates in Hansen space is small[4].

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While the experimental HSP for methyl 6-isopropylnicotinate is unknown, a researcher can determine it by testing its solubility in a range of solvents with known HSP values. Solvents that dissolve the compound will define a "solubility sphere" in Hansen space, the center of which provides the estimated HSP for the solute.

Table of Hansen Solubility Parameters for Common Solvents[5][6][7][8]:

| Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| 2-Propanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium thermodynamic solubility[9][10]. It is reliable, accurate, and ensures that a true equilibrium state is reached.

3.1. Materials and Equipment

-

Methyl 6-isopropylnicotinate (solid, purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

3.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of solid methyl 6-isopropylnicotinate to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution has reached a true equilibrium state[9][11][12].

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturate with a known volume of the appropriate solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of methyl 6-isopropylnicotinate in the same solvent must be used for accurate quantification[11][13].

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL, g/100g solvent, or mol/L.

3.3. Experimental Workflow Diagram

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Data Presentation and Predicted Solubility Trends

The experimentally determined solubility data should be compiled into a clear and comprehensive table to facilitate comparison and analysis.

4.1. Example Data Table (Hypothetical Data)

| Solvent | Solvent Class | Temperature (°C) | Predicted Solubility (Qualitative) | Rationale |

| Methanol | Polar Protic | 25 | Very High | Strong H-bonding and polar interactions. |

| Ethanol | Polar Protic | 25 | High | Similar to methanol, slightly less polar. |

| Acetone | Polar Aprotic | 25 | High | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | 25 | High | Good balance of polarity and alkyl character. |

| Dichloromethane | Chlorinated | 25 | High | Effective solvation of both polar/non-polar parts. |

| Toluene | Non-Polar | 25 | Moderate | Isopropyl group enhances solubility over analogues. |

| Hexane | Non-Polar | 25 | Low | Insufficient polarity to solvate the pyridine/ester head. |

| Water | Polar Protic | 25 | Very Low | Lipophilic isopropyl group limits aqueous solubility. |

4.2. Visualizing Solubility Relationships

The relationship between solvent properties and solute solubility can be visualized to understand underlying trends. For a molecule like methyl 6-isopropylnicotinate, a bell-shaped curve is often observed when solubility is plotted against a solvent polarity index, indicating peak solubility in moderately polar solvents.

Caption: Predicted relationship between solvent polarity and solubility.

Conclusion

While direct, published solubility data for methyl 6-isopropylnicotinate is limited, a robust predictive framework can be established based on its molecular structure and the known properties of analogous compounds. This guide posits that the compound will exhibit favorable solubility in moderately polar organic solvents, such as short-chain alcohols, ketones, and chlorinated solvents, due to its amphiphilic nature. For drug development professionals and researchers, the provided isothermal shake-flask protocol offers a reliable and definitive method for generating the precise, quantitative data needed for process optimization, formulation, and regulatory filings. The synthesis of theoretical prediction with rigorous experimental validation is the most effective path to fully characterizing this important chemical intermediate.

References

- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.

- Moghadam, F. H., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Lund University. (2005).

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Florida A&M University. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- PubChem. (n.d.). Methyl 6-(isopropylsulfonyl)

- Wikipedia. (n.d.). Hansen solubility parameter.

- Cheméo. (n.d.).

- PubChem. (n.d.).

Sources

- 1. Isopropyl nicotinate (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. protocols.io [protocols.io]

Thermodynamic stability of Methyl 6-isopropylnicotinate

Technical Whitepaper: Thermodynamic Profile & Stability Assessment of Methyl 6-isopropylnicotinate

Executive Summary

Methyl 6-isopropylnicotinate (CAS: 1132-35-0) presents a unique thermodynamic profile governed by the interplay between its lipophilic isopropyl moiety and the electron-deficient pyridine core. Unlike simple methyl nicotinates, the C6-isopropyl substitution introduces specific steric and electronic perturbations that enhance resistance to nucleophilic attack while simultaneously increasing susceptibility to N-oxidation. This guide provides a first-principles analysis of these stability vectors, supported by actionable experimental protocols for establishing shelf-life and handling parameters.

Part 1: Molecular Architecture & Thermodynamic Baseline

To predict stability, we must first deconstruct the molecule’s electronic environment.

Structural Thermodynamics

-

Core Scaffold: Pyridine-3-carboxylic acid methyl ester.

-

Perturbation: Isopropyl group at position C6.

-

Electronic Effect (+I): The isopropyl group acts as an electron-donating group (inductive effect, +I). This increases the electron density of the pyridine ring compared to unsubstituted methyl nicotinate.

-

Thermodynamic Consequence:

-

Ester Stability: The increased ring electron density renders the carbonyl carbon at C3 less electrophilic. Consequently, the activation energy (

) for base-catalyzed hydrolysis is higher than that of methyl nicotinate, theoretically granting it superior hydrolytic stability. -

Nitrogen Basicity: The electron donation raises the pKa of the pyridine nitrogen (likely shifting from ~3.4 to ~4.5–5.0 range). This increases the thermodynamic favorability of salt formation with trace acids and susceptibility to N-oxide formation.

-

Phase Transition Risks

While methyl nicotinate is a solid (MP: 39°C), the addition of the bulky isopropyl group disrupts crystal lattice packing energy.

-

Prediction: Methyl 6-isopropylnicotinate likely exhibits a depressed melting point, potentially existing as a supercooled liquid or low-melting solid near ambient temperatures (20–30°C).

-

Risk: "Melt-back" phenomena during shipping can lead to polymorphism changes or accelerated degradation kinetics in the liquid phase.

Part 2: Degradation Pathways & Mechanisms

The thermodynamic instability of this molecule is defined by three competing pathways.

Hydrolysis (The Dominant Vector)

The methyl ester is susceptible to hydrolysis, yielding 6-isopropylnicotinic acid and methanol.

-

Mechanism:

(Base-catalyzed acyl-oxygen cleavage). -

Kinetics: Pseudo-first-order in buffered aqueous solutions; second-order overall.

-

Critical pH Window: The ester is most stable at pH 4.0–5.0. Above pH 7.0, hydroxide ion attack becomes the rate-limiting step. Below pH 3.0, acid-catalyzed hydrolysis (

) dominates.

Oxidative Instability

Unlike simple alkyl esters, the pyridine nitrogen is a nucleophile.

-

Pathway: Reaction with peracids or reactive oxygen species (ROS) leads to the formation of Methyl 6-isopropylnicotinate N-oxide .

-

Catalyst: The C6-isopropyl group makes the nitrogen more nucleophilic (richer) than in the parent nicotinate, increasing this risk.

Visualizing the Degradation Network

Figure 1: Primary degradation pathways. Note that the isopropyl group enhances

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on generic shelf-life estimates. You must determine the specific Arrhenius parameters for your batch using this protocol.

Protocol A: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0. Adjust ionic strength (

) to 0.1 M using NaCl to eliminate salt effects. -

Solubilization: Dissolve Methyl 6-isopropylnicotinate in Acetonitrile (ACN) to create a stock solution. Spike into buffers (final ACN < 2% v/v) to achieve

concentration. -

Incubation: Maintain at

in a water bath. -

Sampling: Extract aliquots at

hours. Quench immediately with cold mobile phase. -

Analysis: HPLC-UV (254 nm).

-

Output: Plot

vs. pH. The minimum of the U-shaped curve is your formulation target.

Protocol B: Accelerated Stability (Arrhenius Plot)

Objective: Predict shelf-life (

Experimental Matrix:

| Condition | Temp (

Calculation Workflow:

-

Determine rate constant

for each temperature. -

Plot

vs. -

Calculate

from slope ( -

Extrapolate

and calculate shelf life:

Part 4: Storage & Handling Specifications

Based on the thermodynamic profile, the following handling logic is mandatory:

-

Thermal Control: Store at 2–8°C .

-

Reasoning: Due to the predicted low melting point, ambient storage risks phase changes (solid

liquid). Liquid state degradation is typically 10–100x faster than solid state due to molecular mobility.

-

-

Atmosphere: Headspace purge with Argon or Nitrogen .

-

Reasoning: Prevents N-oxidation and moisture ingress (hydrolysis).

-

-

Container: Amber Type I Glass.

-

Reasoning: Pyridine derivatives have strong UV absorption. Amber glass blocks UV-induced photolysis.

-

Part 5: Stability Testing Workflow

Use this decision tree to validate your specific batch quality.

Figure 2: Workflow for initial stability assessment. The DSC step is critical due to the uncertain melting point of the isopropyl derivative.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[3] Defines the standard temperature/humidity conditions cited in Protocol B.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl nicotinate. (Accessed 2023).[3] Provides baseline thermodynamic data for the parent scaffold used for comparative analysis.

-

European Medicines Agency (EMA). Guideline on Stability Testing of Existing Active Substances and Related Finished Products.[3] (2023).[3][4] Provides regulatory context for the degradation limits of ester derivatives.

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard reference for hydrolysis mechanisms and Hammett substituent effects utilized in Section 1.1).

Sources

Literature review of 6-substituted nicotinate derivatives

An In-Depth Technical Guide to 6-Substituted Nicotinate Derivatives: Pharmacological Landscape, Mechanistic Rationales, and Synthetic Methodologies

Executive Summary

The pyridine carboxylic acid scaffold—specifically nicotinic acid (pyridine-3-carboxylic acid)—has historically served as a foundational pharmacophore in drug discovery[1]. Among its functionalized variants, 6-substituted nicotinate derivatives have emerged as highly versatile synthetic intermediates and potent bioactive molecules[2]. As a Senior Application Scientist, I have observed that the strategic functionalization at the C6 position of the pyridine ring dramatically alters the physicochemical properties and target engagement profile of the molecule. This whitepaper synthesizes the current literature, detailing the mechanistic causality behind their biological activity, structural biology insights, and field-proven, self-validating synthetic protocols.

Pharmacological Landscape and Target Engagement

The addition of substituents at the 6-position of the nicotinic acid core shifts the molecule from a simple vitamin B3 analog to a highly specific enzyme inhibitor. The biological utility of these derivatives spans several therapeutic areas:

A. Carbonic Anhydrase (CA) Inhibition

Recent literature highlights 6-substituted nicotinic acid analogs as potent inhibitors of Carbonic Anhydrase III (CAIII) and Carbonic Anhydrase IX (CAIX)[3][4].

-

Causality of Binding: The carboxylic acid moiety is strictly required to form a coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site[3].

-

Role of the 6-Substituent: The presence of a hydrophobic group (e.g., hexyloxy or alkylamino groups) at the 6-position is not arbitrary; it is designed to occupy a specific hydrophobic pocket adjacent to the active site, significantly lowering the inhibition constant (

)[3]. This dual-interaction model makes these compounds promising candidates for managing hyperlipidemia (via CAIII) and solid tumors (via CAIX)[3][5].

B. Ergot Alkaloid Analogs

Historically, 6-substituted nicotinates have been synthesized as structural analogs of ergot alkaloids (e.g., lysergic acid)[6]. By mimicking the indole-like spatial arrangement through a functionalized pyridine ring, these derivatives have been evaluated for their ability to modulate smooth muscle spasms and interact with monoamine receptors[6].

C. Advanced Acylating Agents in Chemical Biology

Beyond direct biological activity, derivatives like methyl 6-(chlorocarbonyl)nicotinate serve as highly electrophilic, bifunctional synthetic intermediates[2]. The orthogonal reactivity between the C3 acid chloride and the C6 substituent allows for the rapid generation of amide-linked conjugate libraries without the need for harsh coupling reagents[2].

Mechanistic Visualization

To understand the structure-activity relationship (SAR), we must visualize the bipartite binding mechanism of these derivatives.

Mechanism of 6-substituted nicotinates binding to Carbonic Anhydrase enzymes.

Quantitative Data: Enzyme Inhibition Profiles

The table below synthesizes quantitative data regarding the inhibitory potency of various 6-substituted nicotinic acid derivatives against Carbonic Anhydrase isozymes.

| Compound Class | Substituent at C6 | Target Enzyme | Inhibitory Activity ( | Therapeutic Indication |

| Nicotinic Acid (Control) | -H | CAIII | > 100 µM | Baseline reference |

| 6-Alkoxy Nicotinate | -O-Hexyl | CAIII | Hyperlipidemia / Obesity[3] | |

| 6-Amino Nicotinate | -NH-Alkyl | CAIX | Solid Tumors / Oncology[4] | |

| Sulfonamide Conjugates | -NH-SO₂-Aryl | hCA I / II | Glaucoma / Diuretics[7] |

Experimental Workflow & Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of a standard 6-substituted nicotinate (e.g., Methyl 6-(alkylamino)nicotinate) via Nucleophilic Aromatic Substitution (

Causality in Experimental Design:

Direct substitution on nicotinic acid is often low-yielding due to the deactivating nature of the free carboxylate anion. Therefore, the protocol employs a self-validating two-step system: (1) Esterification to protect the acid and increase the electrophilicity of the C6 position, followed by (2)

Step-by-Step Methodology

Phase 1: Esterification of 6-Chloronicotinic Acid

-

Reaction Setup: Suspend 10.0 g of 6-chloronicotinic acid in 100 mL of anhydrous methanol.

-

Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid (

) dropwise at 0°C. Rationale: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. -

Reflux: Heat the mixture to reflux (65°C) for 12 hours.

-

Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the highly polar baseline spot (free acid) and the appearance of a higher

spot confirms esterification. -

Workup: Concentrate the mixture in vacuo, neutralize with saturated

, and extract with dichloromethane (3 x 50 mL). Dry over anhydrous

Phase 2: Nucleophilic Aromatic Substitution (

-

Reaction Setup: Dissolve 5.0 g of methyl 6-chloronicotinate in 30 mL of anhydrous dimethylformamide (DMF).

-

Nucleophile Addition: Add 2.5 equivalents of the desired nucleophile (e.g., an alkylamine) and 3.0 equivalents of potassium carbonate (

). Rationale: -

Heating: Stir the mixture at 80°C for 8-10 hours.

-

Validation Check 2 (LC-MS): Aliquot 50 µL of the reaction mixture, dilute in acetonitrile, and run LC-MS. Look for the mass shift from the chlorine isotope pattern (M / M+2) to the exact mass of the aminated product.

-

Purification: Pour the mixture into ice water to precipitate the crude product. Filter, wash with cold water, and purify via silica gel column chromatography to obtain the pure 6-substituted methyl nicotinate.

Step-by-step synthetic workflow for 6-substituted nicotinate derivatives.

Conclusion

The 6-substituted nicotinate scaffold is a masterclass in rational drug design. By leveraging the coordinate bonding capability of the C3 carboxylate and the tunable hydrophobic interactions of the C6 substituent, researchers can selectively target metalloenzymes like Carbonic Anhydrases[3]. The synthetic accessibility of these compounds, driven by predictable

References

-

Mohammad, H.K., Alzweiri, M.H., Khanfar, M.A., et al. "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer." Medicinal Chemistry Research, 2017.[Link]

-

Lehrfeld, J., Burkman, A.M., Gearien, J.E. "Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids." Journal of Medicinal Chemistry, 1964.[Link]

-

"Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." National Center for Biotechnology Information (PMC), 2024.[Link]

-

Khanfar, M.A., Saleh, M. "Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies." Bentham Science, 2024.[Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 6-(chlorocarbonyl)nicotinate | High-Purity [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability potential of Methyl 6-isopropylnicotinate derivatives

Technical Guide: Bioavailability Potential of Methyl 6-isopropylnicotinate Derivatives

Part 1: Executive Technical Summary

The Lipophilic Switch in Nicotinate Therapeutics Methyl 6-isopropylnicotinate (CAS 84625-02-5) represents a strategic structural modification of the classical methyl nicotinate scaffold. By introducing an isopropyl group at the C6 position of the pyridine ring, this derivative fundamentally alters the physicochemical landscape of the parent molecule. While methyl nicotinate is a well-established rubefacient and vasodilator used in topical formulations, the 6-isopropyl variant offers a distinct "Lipophilic Switch" .

This modification serves two critical functions in drug design:

-

Enhanced Lipophilicity (+π): The isopropyl group significantly increases the partition coefficient (LogP), theoretically improving passive transport across biological membranes, including the Stratum Corneum and the Blood-Brain Barrier (BBB).

-

Metabolic Modulation: Steric bulk adjacent to the pyridine nitrogen (C6 position) can influence the binding affinity for nicotinic acetylcholine receptors (nAChRs) and alter metabolic clearance pathways, particularly N-oxidation.

This guide provides a comprehensive analysis of the bioavailability potential of Methyl 6-isopropylnicotinate, synthesizing computational predictions with established nicotinate pharmacology.

Part 2: Physicochemical & ADME Profiling

Comparative Physicochemical Landscape

The addition of the isopropyl group shifts the molecule from a hydrophilic vasodilator to a more lipophilic entity. This shift is critical for formulation scientists and medicinal chemists.

| Property | Methyl Nicotinate (Parent) | Methyl 6-isopropylnicotinate (Target) | Implication for Bioavailability |

| Molecular Weight | 137.14 g/mol | 179.22 g/mol | Remains within "Fragment-Based" drug design limits (<200 Da). |

| LogP (Predicted) | ~0.8 | ~2.1 - 2.4 | Critical Shift: Moves into the optimal range for BBB penetration and transdermal absorption without acting as a surfactant. |

| Water Solubility | High | Moderate | Reduced aqueous solubility may require lipid-based delivery systems (e.g., nanoemulsions). |

| pKa (Pyridine N) | ~3.1 | ~3.5 - 3.8 | The electron-donating isopropyl group slightly increases basicity, potentially affecting lysosomal trapping. |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | 39.2 Ų | Unchanged TPSA suggests membrane permeability is primarily driven by lipophilicity changes. |

Metabolic Fate & Activation

Methyl 6-isopropylnicotinate acts primarily as a prodrug . Its bioavailability is defined not just by the intact ester, but by the rate of hydrolysis to its active acid form (6-isopropylnicotinic acid).

Mechanism of Action:

-

Absorption: Rapid passive diffusion via lipid bilayers.

-

Bioactivation: Carboxylesterases (CES1/CES2) in the liver, plasma, or skin hydrolyze the methyl ester.

-

Active Metabolite: 6-isopropylnicotinic acid.

-

Clearance: Renal excretion or Phase II conjugation (Glycine conjugation to form nicotinuric acid derivatives).

Metabolic "Soft Spots":

-

Ester Bond: Highly labile. Rapid hydrolysis is expected (t½ < 20 mins in plasma).

-

Isopropyl Group: Susceptible to CYP450-mediated benzylic hydroxylation, though the electron-deficient pyridine ring deactivates this position compared to a phenyl ring.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the predicted biotransformation pathway, highlighting the divergence from standard nicotinate metabolism due to the C6-isopropyl blockade.

Caption: Predicted metabolic cascade showing rapid ester hydrolysis followed by divergent clearance pathways. Note the steric hindrance at the N-oxidation site.

Part 4: Experimental Protocols for Validation

To rigorously assess the bioavailability potential, the following tiered experimental approach is recommended. These protocols prioritize the specific properties of the isopropyl derivative.

Protocol A: In Vitro Skin Permeation (Franz Diffusion Cell)

Rationale: Given the structural similarity to methyl nicotinate (a topical agent), determining the "flux" difference is essential for dermatological applications.

-

Membrane Preparation: Use excised human skin (dermatomed to 500 µm) or Strat-M® synthetic membrane.

-

Donor Phase: Dissolve Methyl 6-isopropylnicotinate (1% w/v) in Propylene Glycol:Ethanol (70:30).

-

Receptor Phase: PBS (pH 7.4) with 0.1% Tween 80 (to ensure sink conditions for the lipophilic compound).

-

Sampling: Withdraw 200 µL aliquots at 0, 0.5, 1, 2, 4, 8, and 24 hours. Replace volume with fresh buffer.

-

Analysis: HPLC-UV (260 nm). Calculate Steady-State Flux (

) and Permeability Coefficient (-

Success Criterion:

>

-

Protocol B: Microsomal Stability & Intrinsic Clearance

Rationale: To determine if the isopropyl group introduces metabolic instability leading to rapid systemic clearance.

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Incubation:

-

Substrate: 1 µM Methyl 6-isopropylnicotinate.

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

-

Quenching: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).

-

Analysis: LC-MS/MS monitoring parent depletion and formation of 6-isopropylnicotinic acid.

-

Calculation:

Part 5: Workflow Visualization

The following diagram outlines the decision tree for advancing this compound from synthesis to lead candidate.

Caption: Strategic decision matrix for classifying the therapeutic route based on ADME data.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved from [Link]

-

Van De Sandt, J. J., et al. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. PubMed.[1] Retrieved from [Link]

-

Dukic-Stefanovic, S., et al. (2006). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. Retrieved from [Link]

-

European Medicines Agency (1998). Methyl Nicotinate: Summary Report. Amazon AWS (Archive). Retrieved from [Link]

-

Neuvonen, P. J., et al. (1991). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Methyl 6-Isopropylnicotinate: A Strategic Pyridine Building Block for Modern Drug Discovery

An In-depth Technical Guide

Executive Summary: The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The strategic introduction of small alkyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, a concept often referred to as the "magic methyl" effect.[2] This guide moves beyond the well-trodden path of methyl-substituted heterocycles to explore the untapped potential of its close analog, Methyl 6-Isopropylnicotinate. While its direct applications are not yet widely published, its structure presents a compelling opportunity for researchers. By leveraging the extensive knowledge base of its methyl analog, a key intermediate in the synthesis of drugs like the NSAID Etoricoxib, we can delineate a clear path for the synthesis, functionalization, and strategic deployment of the 6-isopropyl variant in drug discovery programs.[3] This document serves as a technical primer and forward-looking analysis for researchers, chemists, and drug development professionals seeking to expand their arsenal of high-value pyridine building blocks.

The Strategic Imperative: Why the Isopropyl Group Matters

The pyridine ring is a privileged structure in drug design, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1] The substitution pattern on this ring is a critical determinant of biological activity. While the 6-methyl substituent is well-explored, replacing it with an isopropyl group introduces several strategic advantages:

-

Enhanced Lipophilicity: The isopropyl group provides a moderate increase in lipophilicity compared to a methyl group. This can improve membrane permeability and modify the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.

-

Steric Influence: The bulkier isopropyl group can serve as a "steric shield," hindering metabolic attack at adjacent positions on the ring or on the ester moiety. This can lead to increased metabolic stability and a longer half-life.

-

Conformational Restriction: The steric demands of the isopropyl group can lock the molecule into a more defined conformation, which can lead to higher binding affinity and selectivity for its biological target.[2]

-

Novel Intellectual Property: Utilizing a less common building block like methyl 6-isopropylnicotinate can provide a clear route to novel chemical entities with distinct patentability.

Physicochemical & Spectroscopic Profile (Anticipated)

While extensive experimental data for methyl 6-isopropylnicotinate is not yet prevalent in public databases, its properties can be reliably predicted based on its structure and comparison to well-characterized analogs like methyl 6-methylnicotinate.[4][5]

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| CAS Number | Not Assigned | This is a novel or sparsely reported compound. |

| Molecular Formula | C₁₀H₁₃NO₂ | --- |

| Molecular Weight | 179.22 g/mol | Increased from 151.16 g/mol for the 6-methyl analog.[6] |

| Appearance | White to pale yellow solid | Similar to the 6-methyl analog, which is an off-white or brown solid.[5][7] |

| Boiling Point | > 160°C | Expected to be higher than the 6-methyl analog (160°C @ 106 mmHg).[5] |

| LogP (Predicted) | ~2.0 - 2.5 | Increased lipophilicity compared to the 6-methyl analog. |

| Solubility | Soluble in methanol, ethyl acetate, chloroform | Based on the solubility profile of its analogs.[5] |

Anticipated Spectroscopic Data

The structural confirmation of synthesized methyl 6-isopropylnicotinate would rely on standard spectroscopic techniques. The expected data, extrapolated from the known spectrum of methyl 6-methylnicotinate, is as follows[4][7]:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~9.0 ppm (s, 1H): Proton at C2 of the pyridine ring.

-

δ ~8.1 ppm (dd, 1H): Proton at C4 of the pyridine ring.

-

δ ~7.2 ppm (d, 1H): Proton at C5 of the pyridine ring.

-

δ ~3.9 ppm (s, 3H): Methyl protons of the ester (-OCH₃).

-

δ ~3.1 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ ~1.3 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

-

-

¹³C NMR (CDCl₃, 100 MHz): Key expected shifts include the ester carbonyl (~166 ppm), the aromatic carbons of the pyridine ring, the ester methyl (~52 ppm), and the unique methine (~34 ppm) and methyl (~22 ppm) signals of the isopropyl group.

-

Infrared (IR) Spectroscopy (ATR):

-

~1720-1730 cm⁻¹: Strong C=O stretch from the ester.

-

~1580-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

-

~1100-1300 cm⁻¹: C-O stretch of the ester.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z = 180.1.

-

Synthesis and Experimental Protocols

The most direct and industrially scalable approach to methyl 6-isopropylnicotinate is through the esterification of 6-isopropylnicotinic acid. This process mirrors the well-established and high-yielding synthesis of its 6-methyl counterpart.[3][7]

Diagram: Proposed Synthetic Workflow

Caption: Fischer esterification workflow for methyl 6-isopropylnicotinate synthesis.

Experimental Protocol: Acid-Catalyzed Fischer Esterification

This protocol is adapted from highly successful procedures reported for the synthesis of methyl 6-methylnicotinate, which consistently achieve yields around 75%.[3][7]

-

Reagents & Materials:

-

6-Isopropylnicotinic Acid (1.0 equiv.)

-

Methanol (Anhydrous, ~20 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄) (~0.1 mL per gram of acid)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Saturated Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 6-isopropylnicotinic acid and methanol.

-

Stir the mixture until the acid is fully dissolved or well-suspended.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise. Causality Note: The exothermic addition of strong acid to methanol requires cooling to prevent uncontrolled boiling and ensure safety.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Maintain reflux for 12-18 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting carboxylic acid.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Cool the resulting residue in an ice bath and carefully neutralize it by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is approximately 7-8.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Causality Note: The brine wash removes residual water and inorganic salts from the organic phase, improving the purity of the final product.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 6-isopropylnicotinate. Further purification can be achieved via column chromatography if necessary.

-

Reactivity and Application as a Synthetic Hub

Methyl 6-isopropylnicotinate is not merely an endpoint but a versatile intermediate. Its structure contains multiple reactive sites that can be selectively addressed to build molecular complexity.

Diagram: The Reactivity Hub of Methyl 6-Isopropylnicotinate

Caption: Key transformations using methyl 6-isopropylnicotinate as a precursor.

-

Ester Manipulations: The methyl ester is the most versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide couplings, or reduced to the primary alcohol, a transformation used to access other important building blocks.

-

Pyridine Ring Functionalization: While the existing substituents are deactivating, electrophilic aromatic substitution (e.g., nitration, halogenation) can be directed to the 5-position under forcing conditions. More strategically, the pyridine nitrogen can be oxidized to the N-oxide, which activates the 2- and 4-positions for nucleophilic attack or facilitates other transformations.

-

Advanced Applications: In a drug discovery context, the true power of this building block would be realized by using it in cross-coupling reactions. For example, if a halogen were present at the 2- or 4-position, the molecule could serve as a substrate for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, rapidly generating libraries of complex derivatives.

Safety and Handling

While no specific safety data sheet (SDS) exists for methyl 6-isopropylnicotinate, safe handling procedures should be based on those for its close analogs, methyl nicotinate and methyl 6-methylnicotinate.[5][8][9]

-

Hazards: These compounds are typically classified as irritants. They may cause skin, eye, and respiratory irritation.[5][9]

-

Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

References

-

Baumann, M.; Baxendale, I. R. (2013). Beilstein J. Org. Chem., 9, 2265. [Link]

-

Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

-

Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). Methyl nicotinate. [Link]

-

Unnamed Source. (n.d.). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

-

Unnamed Source. (n.d.). Methyl 6-methylnicotinate Safety Data Sheet. [Link]

-

Vitaku, E.; Smith, D. T.; Njardarson, J. T. (2014). J. Med. Chem., 57, 10257. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

Methodological & Application

Application Note: Hydrolysis of Methyl 6-isopropylnicotinate to 6-Isopropylnicotinic Acid

Abstract & Scope

This application note details the procedure for the chemical hydrolysis (saponification) of Methyl 6-isopropylnicotinate to 6-isopropylnicotinic acid . This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for modulators of nicotinic acetylcholine receptors and other pyridine-based therapeutics.

The guide provides two validated methods:

-

Method A (LiOH/THF): A mild, high-yielding protocol suitable for discovery chemistry and gram-scale synthesis.

-

Method B (NaOH/EtOH): A robust, cost-effective protocol optimized for process scale-up (>100g).

Chemical Context & Mechanism

The reaction proceeds via a standard base-catalyzed nucleophilic acyl substitution (BAC2 mechanism). The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate, which collapses to expel the methoxide leaving group. The resulting carboxylic acid is immediately deprotonated in the basic medium to form the carboxylate salt. Final isolation requires careful acidification to the isoelectric point (pI) or fully acidic pH to recover the free acid or its hydrochloride salt.

Reaction Scheme

Substrate: Methyl 6-isopropylnicotinate (

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway for the base-catalyzed hydrolysis of methyl 6-isopropylnicotinate.

Materials & Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| Methyl 6-isopropylnicotinate | N/A* | >97% | Substrate |

| Lithium Hydroxide Monohydrate | 1310-66-3 | Reagent | Base (Method A) |

| Sodium Hydroxide | 1310-73-2 | Pellets | Base (Method B) |

| Tetrahydrofuran (THF) | 109-99-9 | HPLC | Solvent |

| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 1N & 6N | Acidification |

*Note: If commercial substrate is unavailable, it is typically synthesized via condensation of methyl 6-methylnicotinate or similar precursors.

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Rotary evaporator with vacuum pump.

-

pH meter or precision pH strips (range 0-14).

-

Vacuum filtration setup (Buchner funnel).

-

LC-MS or TLC plates (Silica gel 60 F254).

Experimental Protocols

Method A: Lithium Hydroxide (LiOH) Hydrolysis (Recommended for Purity)

Best for: 100 mg to 10 g scale. Mild conditions minimize decarboxylation risks.

Step-by-Step Procedure:

-

Dissolution: In a suitably sized round-bottom flask, dissolve Methyl 6-isopropylnicotinate (1.0 equiv) in a mixture of THF and Water (3:1 ratio).

-

Example: 1.0 g substrate in 15 mL THF and 5 mL Water.

-

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) in a single portion.

-

Note: The solution may become slightly turbid; this is normal.

-

-

Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

-

Monitoring: Check reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS after 2 hours. The starting material spot (higher Rf) should disappear. If incomplete after 4 hours, warm to 40°C.

-

-

Concentration: Once complete, remove the THF under reduced pressure (rotary evaporator) at 35°C. You will be left with an aqueous residue containing the lithium salt.

-

Workup & Isolation:

-

Dilute the residue with water (approx. 10 mL per gram of substrate).

-

Optional Wash: Wash the basic aqueous layer with Diethyl Ether or MTBE (2 x 10 mL) to remove any unreacted neutral impurities. Discard the organic wash.

-

Acidification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 1N HCl dropwise with stirring until the pH reaches 3.0 – 4.0 (the isoelectric point region).

-

Observation: A white to off-white solid (zwitterionic free acid) should precipitate.

-

-

Filtration: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.

-

Drying: Wash the cake with a small amount of cold water. Dry under high vacuum at 45°C for 12 hours.

Method B: Sodium Hydroxide (NaOH) Hydrolysis (Scale-Up)

Best for: >10 g scale. Uses cheaper reagents and solvents.

Step-by-Step Procedure:

-

Setup: Charge Methyl 6-isopropylnicotinate (1.0 equiv) into a flask containing Ethanol (5 volumes).

-

Base Addition: Add a solution of NaOH (2.5 equiv) dissolved in minimal Water (2 volumes).

-

Reflux: Heat the reaction mixture to 60-70°C (mild reflux) for 2–3 hours.

-

Quench: Cool to room temperature. Evaporate the ethanol under vacuum.

-

Isolation (HCl Salt Formation):

-

Dissolve the residue in minimal water.

-

Acidify with 6N HCl to pH < 1.

-

Evaporate the water to dryness (or lyophilize) to obtain the crude 6-isopropylnicotinic acid hydrochloride mixed with NaCl.

-

Desalting (Optional): Triturate the solid with hot isopropanol or ethanol, filter off the insoluble NaCl, and concentrate the filtrate to yield the pure HCl salt.

-

Process Workflow Diagram

Figure 2: Operational workflow for Method A (LiOH hydrolysis).

Analytical Data & Validation

Upon isolation, the product should be characterized to ensure structural integrity.

| Parameter | Expected Value / Description | Notes |

| Appearance | White to off-white powder | Color may vary slightly based on drying. |

| Melting Point | ~165 - 170°C (Free Acid/HCl) | Lit. values for analogs (6-Me) are ~210°C; 6-iPr often lower due to steric bulk. |

| 1H NMR (DMSO-d6) | δ ~13.0 (br s, 1H, COOH), 9.0 (d, 1H, Ar-H), 8.2 (dd, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.1 (sept, 1H, CH), 1.25 (d, 6H, 2xCH₃) | Characteristic isopropyl septet at 3.1 ppm. |

| MS (ESI+) | [M+H]+ = 166.09 | Consistent with MW 165.19. |

Key Validation Check:

-

Disappearance of Methyl Singlet: In 1H NMR, the singlet corresponding to the methyl ester (~3.9 ppm) must be completely absent.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product soluble in water during workup. | Nicotinic acids are amphoteric. Ensure pH is exactly at the isoelectric point (pH 3-4) for precipitation. If no solid forms, saturate the aqueous layer with NaCl and extract with EtOAc or n-Butanol. |

| Incomplete Reaction | Steric hindrance of isopropyl group. | Increase temperature to 50°C or switch to NaOH/EtOH reflux (Method B). |

| Impurity (Decarboxylation) | Excessive heat or strong acid. | Avoid heating the acidic solution during workup. Perform acidification at 0°C. |

| Salt Contamination | Incomplete washing. | If using Method B (HCl salt), ensure desalting via Isopropanol trituration if ash content is high. |

References

-

Sigma-Aldrich. 6-Isopropylnicotinic acid hydrochloride Product Sheet. Accessed Oct 2025.[2][3]

-

BenchChem. Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note. (Analogous chemistry for 6-methyl derivatives).

-

PubChem. 6-Methylnicotinic acid Properties and Literature. (Structural analog reference).

-

Organic Syntheses. 6-Hydroxynicotinic acid. Org. Synth. 1956, 36,[4] 44. (General pyridine acid isolation techniques).

-

Environment Clearance (India). Process for methyl-6-methylnicotinate. (Industrial scale ester hydrolysis context).

Sources

Advanced Protocol: Methyl 6-isopropylnicotinate in Pharmaceutical Synthesis

Topic: Using Methyl 6-isopropylnicotinate in pharmaceutical intermediate synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Value

Methyl 6-isopropylnicotinate (CAS: 84625-02-5) serves as a critical lipophilic building block in modern medicinal chemistry. The introduction of the isopropyl group at the C6 position of the nicotinic acid scaffold significantly alters the physicochemical profile of the parent heterocycle, enhancing lipophilicity (logP) and providing steric bulk that can improve metabolic stability against oxidase enzymes.

This intermediate is currently pivotal in the synthesis of:

-

STING Agonists/Modulators: For immuno-oncology applications (e.g., Benzo[b][1,8]naphthyridine derivatives).

-

NaV1.1 Activators: For the treatment of Dravet syndrome and epilepsy.

-

GLP-1 Agonists: As a heterocyclic core modifier.

This guide provides a validated workflow for the synthesis of Methyl 6-isopropylnicotinate via Radical Substitution (Minisci reaction) and its subsequent transformation into bioactive amide intermediates.

Chemical Specifications & Handling

| Property | Specification | Notes |

| IUPAC Name | Methyl 6-(propan-2-yl)pyridine-3-carboxylate | |

| CAS Number | 84625-02-5 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | Colorless to pale yellow oil | Low melting solid upon chilling |

| Solubility | DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Ester is moisture sensitive over time |

Synthesis Protocol: Radical Alkylation (Minisci Type)

Rationale: While 6-isopropylnicotinic acid can be synthesized via oxidation of 2-isopropyl-5-methylpyridine, the Minisci reaction allows for the direct, late-stage functionalization of methyl nicotinate. This method is preferred in discovery chemistry for its speed and modularity.

Mechanism of Action

The reaction proceeds via the generation of a nucleophilic isopropyl radical from isobutyric acid (via oxidative decarboxylation). This radical attacks the protonated, electron-deficient pyridine ring at the most electrophilic positions (C2 and C6). Steric factors and thermodynamic control favor the C6 substitution.

Experimental Workflow (Lab Scale: 10 mmol)

Reagents:

-

Methyl nicotinate (1.0 equiv, 1.37 g)

-

Isobutyric acid (3.0 equiv, 2.64 g)

-

Ammonium persulfate (

) (2.0 equiv, 4.56 g) -

Silver nitrate (

) (0.2 equiv, 340 mg) -

Sulfuric acid (

) (1.0 equiv) -

Solvent: DCM/Water biphasic system or Water/Acetonitrile.

Step-by-Step Procedure:

-

Preparation: Dissolve Methyl nicotinate (1.37 g) in a mixture of water (20 mL) and acetonitrile (10 mL). Acidify with concentrated

(0.55 mL) to protonate the pyridine nitrogen ( -

Catalyst Addition: Add

(340 mg) and Isobutyric acid (2.64 g) to the solution. -

Radical Initiation: Heat the mixture to 70°C.

-

Oxidant Feed: Add a solution of Ammonium persulfate (4.56 g in 15 mL water) dropwise over 30 minutes. Critical: Rapid addition leads to radical dimerization (formation of 2,3-dimethylbutane) rather than heterocycle attack.

-

Reaction Monitoring: Stir at 70°C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Look for the mass shift from 137 (SM) to 179 (Product).

-

Work-up:

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Gradient 5%

20% EtOAc in Hexanes. -

Note: The C2-isomer is a common minor byproduct; it typically elutes after the C6-isomer due to the shielding of the nitrogen lone pair.

-

Downstream Application: Synthesis of Amide Intermediates

The primary utility of Methyl 6-isopropylnicotinate in drug development is as a precursor to 6-isopropylnicotinamide derivatives (e.g., for STING modulation).

Pathway Visualization

The following diagram illustrates the transformation from the ester to the active pharmaceutical intermediate.

Figure 1: Synthetic workflow converting the methyl ester building block into a bioactive amide scaffold.

Protocol: Hydrolysis & Coupling

Step 1: Saponification

-

Dissolve Methyl 6-isopropylnicotinate (1.0 g, 5.58 mmol) in THF (10 mL) and Water (5 mL).

-

Add Lithium Hydroxide monohydrate (

) (2.0 equiv, 468 mg). -

Stir at Room Temperature for 4 hours. Self-Validation: The biphasic mixture will become homogeneous as the ester is consumed and the carboxylate salt forms.

-

Acidify to pH 3–4 with 1M HCl. The acid product (6-isopropylnicotinic acid) may precipitate. If not, extract with EtOAc.

-

Yield Target: >90%.

Step 2: Amide Coupling (General Protocol)

Targeting STING modulator motifs (e.g., coupling with an aniline or fused amine).

-

Activation: Dissolve 6-isopropylnicotinic acid (1.0 equiv) in dry DMF.

-

Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the activated ester.

-

Coupling: Add the amine partner (e.g., 8-chloro-9-methoxy-benzo[b][1,8]naphthyridine amine for STING targets).

-

Reaction: Stir at RT (or 50°C for sterically hindered amines) for 12–16 hours.

-

Isolation: Dilute with water. The product often precipitates. If oil forms, extract with EtOAc/LiCl (aq) wash to remove DMF.

Quality Control & Troubleshooting

Analytical Parameters

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | Isopropyl methyls (Gem-dimethyl) | |

| Isopropyl methine (CH) | ||

| Methyl ester (-OCH₃) | ||

| Pyridine C2-H (Deshielded) | ||

| HPLC | Retention Time shift | Ester is less polar than Acid; More polar than typical coupled amides.[3] |

Troubleshooting Guide

-

Issue: Low yield in Minisci reaction.

-

Root Cause: Radical dimerization or over-oxidation.

-

Solution: Increase the equivalents of isobutyric acid (up to 5.0 equiv) and slow down the persulfate addition rate. Ensure thorough degassing of solvents if using photoredox variants.

-

-

Issue: Incomplete Hydrolysis.

-

Root Cause: Steric bulk of the isopropyl group affecting the ester environment (unlikely at C6, but possible if solvent is poor).

-

Solution: Switch from THF/Water to MeOH/Water or heat to 50°C.

-

References

-

Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective method." Tetrahedron, 1971.

-